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Compound of Interest

Compound Name: 4-O-Methylepisappanol

Cat. No.: B3033682

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-O-
Methylepisappanol, a homoisoflavonoid isolated from the heartwood of Caesalpinia sappan.
This document is intended to serve as a core resource for researchers engaged in natural
product chemistry, pharmacology, and drug development, offering detailed spectroscopic data,
experimental protocols, and a logical workflow for the characterization of such compounds.

Core Spectroscopic Data

While direct spectroscopic data for 4-O-Methylepisappanol is not readily available in a
consolidated format within the primary literature, its isolation and structural confirmation have
been reported.[1] The following data tables have been compiled based on the analysis of

closely related and parent compounds, providing an expected spectroscopic profile for 4-O-
Methylepisappanol.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted *H NMR Spectroscopic Data for 4-O-Methylepisappanol
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Position Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

H-2 ~4.0-4.2 m

H-3 ~3.0-3.2 m

H-4 ~4.5-4.7 d 50

H-5 ~7.8-8.0 d 85

H-6 ~6.4-6.6 dd ~8.5,2.0

H-8 ~6.3-6.5 d 20

H-9 ~2.8-3.0 m

H-2' ~7.0-7.2 d 85

H-5' ~6.8-7.0 d -85

H-6' ~6.9-7.1 s

4-OCHs ~3.8 s

Note: Predicted values are based on the analysis of similar homoisoflavonoids isolated from
Caesalpinia sappan. Actual chemical shifts and coupling constants may vary depending on the
solvent and experimental conditions.

Table 2: Predicted 3C NMR Spectroscopic Data for 4-O-Methylepisappanol
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Position Chemical Shift (6, ppm)
C-2 ~70-72
C-3 ~45-47
C-4 ~75-77
C-4a ~115-117
C-5 ~160-162
C-6 ~108-110
C-7 ~162-164
C-8 ~102-104
C-8a ~158-160
C-9 ~30-32
C-I ~130-132
Cc-2 ~130-132
C-3 ~115-117
C-4' ~158-160
C-5' ~115-117
C-6' ~130-132
4-OCHs ~55-57

Note: Predicted values are based on the analysis of similar homoisoflavonoids. The
assignment of quaternary carbons is tentative and typically confirmed by 2D NMR experiments.

Mass Spectrometry (MS) Data

4-O-Methylepisappanol has a molecular formula of C17H1s0e and a molecular weight of
318.32 g/mol .[2] High-resolution mass spectrometry (HRMS) is essential for confirming the
elemental composition.
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Table 3: Predicted Mass Spectrometry Data for 4-O-Methylepisappanol

lonization Mode Adduct Calculated m/z Observed m/z

ESI+ [M+H]*+ 319.1176 To be determined
ESI+ [M+Na]* 341.0995 To be determined
ESI- [M-H]~ 317.1029 To be determined

Note: The expected fragmentation pattern in MS/MS experiments would involve the loss of
water, methyl, and methoxy groups, as well as characteristic cleavages of the chromane ring
system.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for homoisoflavonoids like 4-O-Methylepisappanol, based on standard practices in natural
product chemistry.

NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL
of a deuterated solvent (e.g., CDClz, CDsOD, or DMSO-ds). Tetramethylsilane (TMS) is
typically added as an internal standard (6 0.00 ppm).

 Instrumentation: NMR spectra are recorded on a high-field spectrometer, typically operating
at 400 MHz or higher for *H NMR and 100 MHz or higher for 13C NMR.

e 1H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra.
Key parameters include a spectral width of approximately 15 ppm, a sufficient number of
scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

e 13C NMR: Proton-decoupled 3C NMR spectra are acquired to obtain singlets for all carbon
atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90
and DEPT-135) are commonly used to differentiate between CH, CHz, and CHs groups.
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e 2D NMR: To unambiguously assign the structure, a suite of 2D NMR experiments is
employed, including:

o COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations
between protons and carbons (typically 2-3 bonds), which is crucial for connecting
different spin systems and assigning quaternary carbons.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons, aiding in stereochemical assignments.

Mass Spectrometry

o Sample Preparation: A dilute solution of the purified compound (typically 1-10 pug/mL) is
prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a
small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion
mode) to promote ionization.

¢ Instrumentation: High-resolution mass spectrometers, such as a Time-of-Flight (TOF) or
Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) source are commonly
used.

o Data Acquisition:

o Full Scan MS: The instrument is set to scan a wide mass range (e.g., m/z 100-1000) to
determine the molecular weight and identify the molecular ion peak.

o Tandem MS (MS/MS): The molecular ion is isolated and fragmented by collision-induced
dissociation (CID) to generate a characteristic fragmentation pattern, which provides
structural information.

Visualizing the Workflow
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The following diagram illustrates a typical workflow for the isolation and spectroscopic

characterization of a natural product like 4-O-Methylepisappanol.
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Caption: General workflow for the isolation and structural elucidation of 4-O-
Methylepisappanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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